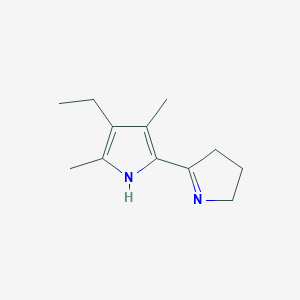
4-Ethyl-3,5-dimethyl-4',5'-dihydro-1h,3'h-2,2'-bipyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole is a heterocyclic organic compound that features a bipyrrole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl-substituted pyrrole derivatives with methyl-substituted pyrrole derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bipyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted bipyrrole derivatives, which can be further utilized in different applications.
Applications De Recherche Scientifique
4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.
Imidazole Derivatives: Another class of heterocyclic compounds with diverse applications in chemistry and medicine.
Pyrrole Derivatives: Compounds with a single pyrrole ring that exhibit various chemical and biological properties.
Uniqueness: 4-Ethyl-3,5-dimethyl-4’,5’-dihydro-1h,3’h-2,2’-bipyrrole is unique due to its bipyrrole structure, which provides distinct chemical reactivity and potential for diverse applications compared to its monopyrrole counterparts.
Propriétés
Numéro CAS |
91907-47-0 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-(3,4-dihydro-2H-pyrrol-5-yl)-4-ethyl-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C12H18N2/c1-4-10-8(2)12(14-9(10)3)11-6-5-7-13-11/h14H,4-7H2,1-3H3 |
Clé InChI |
HSDSNAURNKPBEI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC(=C1C)C2=NCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















